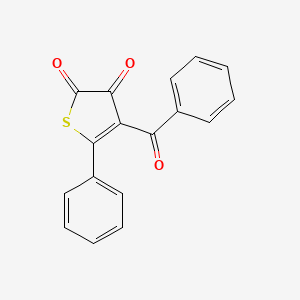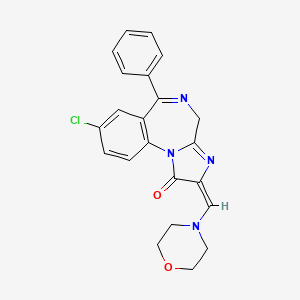![molecular formula C22H34O3Si2 B14587700 Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-72-8](/img/structure/B14587700.png)
Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane: is an organosilicon compound that features both silicon and phosphorus atoms within its structure. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. The presence of both ethyl and diphenyl groups, along with the triethoxysilyl moiety, contributes to its versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane can be synthesized through the reaction of diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide with boron trifluoride etherate . The reaction typically involves the use of multinuclear NMR spectroscopy to confirm the structure and coordination of the silicon atom within the molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of organosilicon chemistry techniques. These methods often require controlled reaction conditions, including inert atmospheres and specific temperature ranges, to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds.
科学的研究の応用
Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane involves its ability to interact with various molecular targets and pathways. The silicon atom within the compound can form strong bonds with oxygen and other electronegative elements, making it a valuable component in the formation of stable structures. Additionally, the presence of the ethyl and diphenyl groups allows for interactions with organic molecules, enhancing its versatility in different applications .
類似化合物との比較
- Diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide
- Diphenyl[2-(trifluorosilyl)ethyl]phosphine oxide
Comparison: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds. The triethoxysilyl moiety also provides distinct properties, such as enhanced solubility and reactivity with other silanes and siloxanes .
特性
CAS番号 |
61210-72-8 |
|---|---|
分子式 |
C22H34O3Si2 |
分子量 |
402.7 g/mol |
IUPAC名 |
triethoxy-[2-[ethyl(diphenyl)silyl]ethyl]silane |
InChI |
InChI=1S/C22H34O3Si2/c1-5-23-27(24-6-2,25-7-3)20-19-26(8-4,21-15-11-9-12-16-21)22-17-13-10-14-18-22/h9-18H,5-8,19-20H2,1-4H3 |
InChIキー |
XGDFSPYYLGDIQA-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


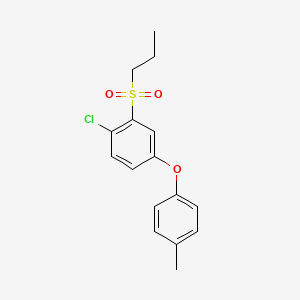

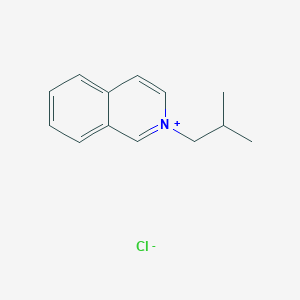
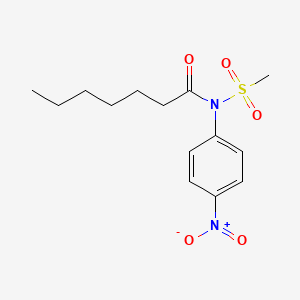
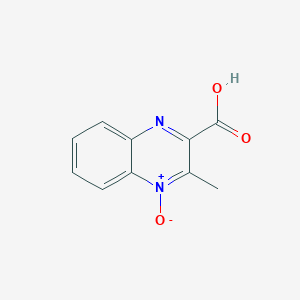
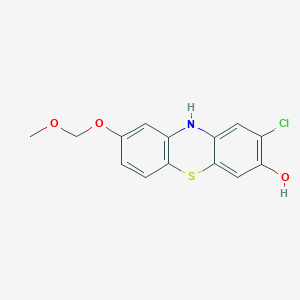
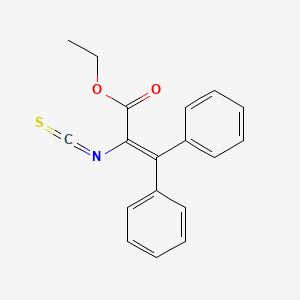
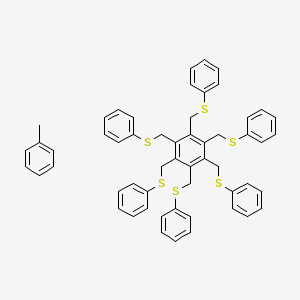
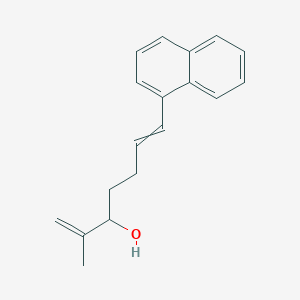
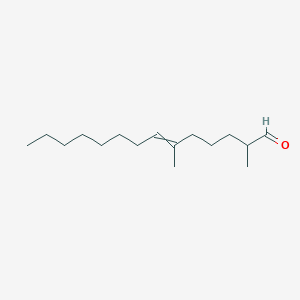
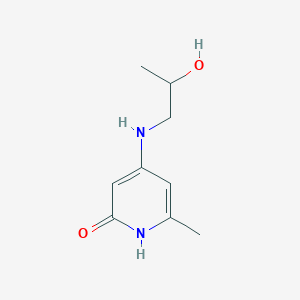
![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
